5Z,8Z,11Z,14Z,17Z-eicosapentaenoicacid,monosodiumsalt

Description

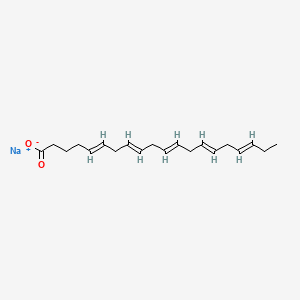

Sodium (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate, also known as sodium eicosapentaenoate, is a polyunsaturated fatty acid salt. It is derived from eicosapentaenoic acid, which is an omega-3 fatty acid commonly found in marine oils. This compound is known for its significant health benefits, particularly in reducing inflammation and supporting cardiovascular health.

Properties

Molecular Formula |

C20H29NaO2 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

sodium;(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate |

InChI |

InChI=1S/C20H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1/b4-3+,7-6+,10-9+,13-12+,16-15+; |

InChI Key |

RBZYGQJEMWGTOH-GAVGBESNSA-M |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)[O-].[Na+] |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate typically involves the saponification of eicosapentaenoic acid. The process includes the following steps:

Hydrolysis: Eicosapentaenoic acid is hydrolyzed using a strong base such as sodium hydroxide.

Neutralization: The resulting solution is neutralized with hydrochloric acid to form the sodium salt of eicosapentaenoic acid.

Purification: The compound is purified through crystallization or other suitable methods to obtain the final product.

Industrial Production Methods: Industrial production of sodium eicosapentaenoate often involves the extraction of eicosapentaenoic acid from marine sources such as fish oil, followed by the saponification process described above. The large-scale production ensures the availability of this compound for various applications.

Types of Reactions:

Oxidation: Sodium eicosapentaenoate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Oxidized derivatives such as hydroxylated and epoxidized forms.

Reduction: More saturated fatty acid salts.

Substitution: Derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Sodium eicosapentaenoate has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing various bioactive compounds.

Biology: Studied for its role in cellular signaling and membrane fluidity.

Medicine: Investigated for its anti-inflammatory and cardioprotective properties.

Industry: Utilized in the formulation of dietary supplements and functional foods.

Mechanism of Action

The mechanism of action of sodium eicosapentaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It acts as a precursor for the synthesis of eicosanoids, which are signaling molecules that play a crucial role in inflammation and immune responses. The compound targets various molecular pathways, including the cyclooxygenase and lipoxygenase pathways, leading to the production of anti-inflammatory mediators.

Comparison with Similar Compounds

Sodium docosahexaenoate: Another omega-3 fatty acid salt with similar health benefits.

Sodium arachidonate: An omega-6 fatty acid salt involved in inflammatory responses.

Uniqueness: Sodium eicosapentaenoate is unique due to its specific structure and the presence of multiple double bonds, which confer distinct biological activities. Its anti-inflammatory properties and role in cardiovascular health make it particularly valuable compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.